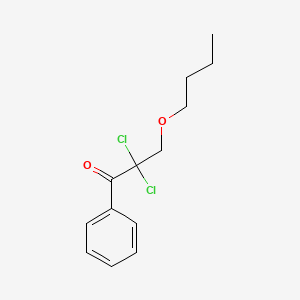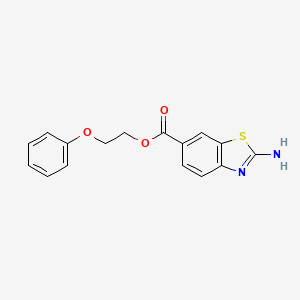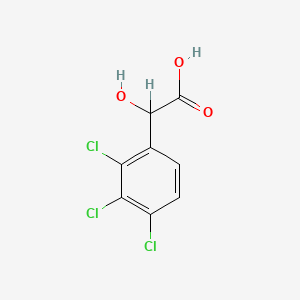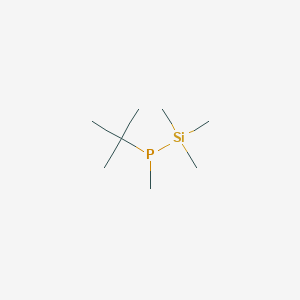
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is an organophosphorus compound with the molecular formula C8H21PSi. It is a derivative of phosphine, where the hydrogen atoms are replaced by a combination of tert-butyl, methyl, and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- typically involves the reaction of tert-butylphosphine with methyltrimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The general reaction scheme is as follows:
(tert-Butyl)PH2+MeSiCl3→(tert-Butyl)MeSi3P
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of biological phosphorus compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- involves its ability to act as a ligand, forming complexes with various metal ions. The molecular targets include transition metals, and the pathways involved are related to coordination chemistry. The compound’s unique structure allows it to stabilize metal centers and facilitate catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Similar in structure but with two tert-butyl groups.
Phosphine, (1,1-dimethylethyl)-: Contains only one tert-butyl group.
Uniqueness
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
Propiedades
Número CAS |
112100-58-0 |
|---|---|
Fórmula molecular |
C8H21PSi |
Peso molecular |
176.31 g/mol |
Nombre IUPAC |
tert-butyl-methyl-trimethylsilylphosphane |
InChI |
InChI=1S/C8H21PSi/c1-8(2,3)9(4)10(5,6)7/h1-7H3 |
Clave InChI |
PITJKHMJOGIFOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
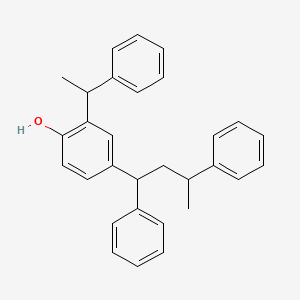

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
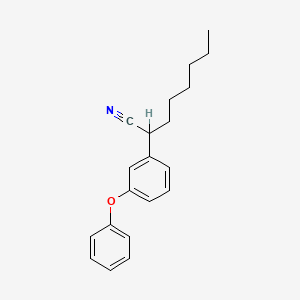
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
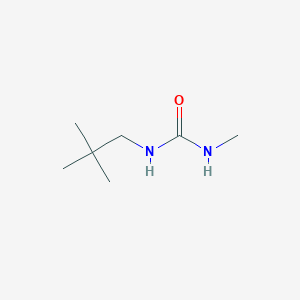
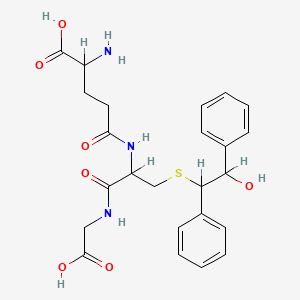
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)

